2-Azapentalene, 1,3-bis(dimethylamino)-
Description
Heterocyclic Aza-pentalene Systems: Structural Context and Significance
Heterocyclic aza-pentalene systems are derivatives of the carbocyclic compound pentalene (B1231599), a non-alternant hydrocarbon composed of two fused five-membered rings. nih.gov Pentalene itself is notoriously unstable due to its 8π-electron perimeter, which makes it antiaromatic. acs.orgnih.gov Simple aza-pentalenes, where a carbon atom in the pentalene framework is replaced by a nitrogen heteroatom, are also generally unstable because they share electronic similarities with the parent carbocycle. acs.orgnih.govchemrxiv.org
The significance of these systems lies in the study of conjugation, aromaticity, and the design of novel organic materials. nih.govchemrxiv.org The introduction of strong electron-donating groups, such as dimethylamino (-NMe₂) groups, at the 1 and 3 positions of the 2-azapentalene core drastically alters the electronic properties of the molecule. These donor groups lead to a strong stabilization of the 8π-electron framework, rendering the resulting compound, 1,3-bis(dimethylamino)-2-azapentalene, a bench-stable red solid. acs.orgnih.govchemrxiv.org
This stabilization is a key area of study. The electron donation from the dimethylamino groups plays a crucial role in mitigating the inherent antiaromatic character of the azapentalene π-system. acs.orgnih.govchemrxiv.org This results in a polarized structure where the heterocyclic ring becomes relatively electron-poor, and the carbocyclic ring becomes electron-rich. acs.org This charge distribution not only stabilizes the molecule but also dictates its chemical reactivity, with the carbocyclic region being susceptible to electrophilic attack and the heterocyclic region being prone to nucleophilic attack. acs.orgnih.gov Computational and experimental studies have been employed to understand these structural properties. acs.orgchemrxiv.org
| Compound | Calculated S₀ → S₁ Transition Energy (eV) | Calculated HOMO-LUMO Gap (eV) | Character |
|---|---|---|---|
| Pentalene | 1.62 | 1.62 | Unstable, Antiaromatic acs.orgchemrxiv.org |
| 2-Azapentalene | 1.77 | 1.77 | Unstable, Antiaromatic acs.orgchemrxiv.org |
| 1,3-bis(dimethylamino)-2-azapentalene | 2.46 | 2.48 (Optical) | Stable Solid acs.orgchemrxiv.org |
Historical Development and Revival of 2-Azapentalene, 1,3-bis(dimethylamino)- Chemistry
The initial synthesis and reporting of stable azaheterocyclic derivatives of pentalene, including 1,3-bis(dimethylamino)-2-azapentalene, were accomplished by the research group of Klaus Hafner in the 1970s. acs.orgnih.govchemrxiv.orgresearchgate.net Hafner was a pioneer in the chemistry of nonbenzenoid π-electron systems, with extensive work on compounds like azulenes, heptalenes, and pentalenes. nih.govchemrxiv.org
Despite this early discovery, these stable azapentalene structures remained a niche area of study and were of low interest to the broader chemical community for several decades. acs.orgnih.govchemrxiv.orgresearchgate.netacs.org Only a few reports on this class of compounds appeared in the literature following Hafner's original work. acs.orgnih.gov
A revival of interest in the chemistry of 1,3-bis(dimethylamino)-2-azapentalene has occurred recently. acs.orgnih.govchemrxiv.orgacs.org This renewed attention is largely driven by the search for advanced organic materials for optoelectronic applications. nih.govchemrxiv.org Specifically, azapentalenes have been investigated in the context of developing materials for organic light-emitting diodes (OLEDs). acs.orgnih.govacs.orgscribd.comresearchgate.net Computational studies have suggested that azapentalenes and related structures might be interesting chromophores that could potentially exhibit singlet-triplet inversion, a highly desirable property for next-generation OLEDs. nih.govresearchgate.net
Contemporary Research Landscape and Scholarly Interest in 2-Azapentalene, 1,3-bis(dimethylamino)-
The contemporary research landscape is characterized by a re-examination of Hafner's original work, employing modern experimental and computational techniques to gain deeper insights into the compound's properties and reactivity. acs.orgnih.govchemrxiv.orgresearchgate.net
Recent studies have focused on synthesizing 1,3-bis(dimethylamino)-2-azapentalene and thoroughly characterizing its structure and optoelectronic properties using methods such as ¹H NMR, X-ray crystallography, and UV-vis spectroscopy. acs.orgnih.govchemrxiv.org Computational chemistry plays a vital role, with aromaticity indices like NICS (Nucleus-Independent Chemical Shift), ACID (Anisotropy of the Induced Current Density), and HOMA (Harmonic Oscillator Model of Aromaticity) being used to quantify the electronic effects of the dimethylamino groups on the π-system. acs.orgnih.govchemrxiv.org These analyses have confirmed that the donor groups are key to stabilizing the otherwise antiaromatic azapentalene core. acs.orgnih.gov
A significant part of current scholarly interest involves expanding the known reaction scope of this stable azapentalene. acs.orgacs.org Researchers have reproduced and optimized previously reported transformations, such as formylation and the nucleophilic substitution of the dimethylamino groups with other amines like piperidine (B6355638). acs.orgnih.gov Furthermore, the available chemistry has been broadened to include azo-coupling, selective halogenations, and various cross-coupling reactions, demonstrating the compound's utility as a synthetic building block. acs.orgchemrxiv.orgresearchgate.netresearchgate.net
| Reaction Type | Reactant | Key Product | Yield | Reference |
|---|---|---|---|---|
| Amine Substitution | Piperidine | 1,3-bispiperidino-2-azapentalene | Not specified | acs.orgnih.gov |
| Halogenation | Br₂ (in CH₂Cl₂) | Monobrominated derivative | 88% | acs.org |
| Halogenation | NBS (in CH₂Cl₂/DMF) | Tribrominated derivative | 30% | acs.org |
This exploration of its reactivity, combined with its intriguing electronic properties, fuels the ongoing interest in 1,3-bis(dimethylamino)-2-azapentalene for applications in functional organic materials. acs.orgnih.govscribd.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
53783-12-3 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethylcyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C11H15N3/c1-13(2)10-8-6-5-7-9(8)11(12-10)14(3)4/h5-7H,1-4H3 |
InChI Key |
ZVMPGBYKPDWNTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=CC=C2C(=N1)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Azapentalene, 1,3 Bis Dimethylamino
Established Synthetic Pathways for 2-Azapentalene, 1,3-bis(dimethylamino)-
The synthesis of 1,3-bis(dimethylamino)-2-azapentalene has been a subject of study since the pioneering work of Hafner and coworkers. acs.orgnih.gov Subsequent research has focused on optimizing these initial protocols for improved efficiency and yield.
The original synthesis of 1,3-bis(dimethylamino)-2-azapentalene, as reported by Hafner, involves a multi-step sequence. acs.org This pathway relies on the construction of the bicyclic azapentalene core and the concurrent introduction of the stabilizing dimethylamino groups. While foundational, this initial method has been subject to revisions to enhance its practicality.
More recent investigations have revisited Hafner's original synthesis, leading to the development of an optimized one-pot procedure. acs.org This improved method has demonstrated the ability to produce the target compound as a bench-stable red solid. chemrxiv.org The optimization addresses some of the challenges of the original protocol, leading to a more streamlined and efficient synthesis. A reported optimized synthesis achieved a 34% yield of 1,3-bis(dimethylamino)-2-azapentalene as a red, crystalline solid. scribd.com
Functionalization and Derivatization Reactions of 2-Azapentalene, 1,3-bis(dimethylamino)-
The presence of the electron-donating dimethylamino groups significantly influences the reactivity of the 2-azapentalene core, creating distinct regions of electron density that dictate its behavior in chemical reactions. acs.orgnih.gov The carbocyclic portion of the molecule is electron-rich, making it susceptible to electrophilic attack, while the heterocyclic part is more electron-deficient and can undergo nucleophilic substitution. acs.orgnih.gov
The electron-rich nature of the carbocyclic ring of 1,3-bis(dimethylamino)-2-azapentalene makes it amenable to various electrophilic aromatic substitution reactions. acs.org Researchers have successfully performed reactions such as formylation and halogenation on this core. chemrxiv.orgresearchgate.netchemrxiv.org For instance, selective halogenations have been achieved, expanding the range of functionalized derivatives. researchgate.netchemrxiv.org The specific outcomes of these reactions, such as the degree of substitution, can be controlled by adjusting the reaction conditions. acs.org
Table 1: Examples of Electrophilic Aromatic Substitution Reactions
| Electrophile | Reagent | Product Type | Reference |
| Formyl group | Vilsmeier reagent | Formylated azapentalene | researchgate.netchemrxiv.org |
| Bromine | N-Bromosuccinimide (NBS) or Br₂ | Brominated azapentalene | acs.org |
The heterocyclic portion of the 1,3-bis(dimethylamino)-2-azapentalene system is susceptible to nucleophilic attack, allowing for the displacement of the dimethylamino groups. acs.orgnih.gov This reactivity has been exploited to introduce other amine functionalities onto the azapentalene scaffold. For example, heating the parent compound in piperidine (B6355638) results in the substitution of the dimethylamino groups to yield 1,3-bispiperidino-2-azapentalene. acs.orgnih.gov This transformation highlights the potential for modifying the properties of the azapentalene core by varying the substituents at the 1 and 3 positions.
The scope of reactions for 1,3-bis(dimethylamino)-2-azapentalene has been expanded to include azo-coupling reactions. researchgate.netchemrxiv.org This type of reaction typically involves the coupling of a diazonium salt with an electron-rich aromatic compound. The successful application of azo-coupling to the 2-azapentalene system further demonstrates the utility of this scaffold in the synthesis of novel chromophores and functional materials. scribd.comresearchgate.netchemrxiv.org
Selective Halogenation Processes
The functionalization of the carbocyclic ring of 2-Azapentalene, 1,3-bis(dimethylamino)- via halogenation serves as a critical entry point for introducing a variety of substituents through subsequent cross-coupling reactions. chemrxiv.orgscribd.com Early attempts at bromination using molecular bromine (Br₂) were found to be unselective, leading to a mixture of mono-, di-, and tribrominated products. scribd.com
Recent studies have achieved highly selective halogenation by carefully controlling the reaction conditions and reagents. chemrxiv.org The use of N-Bromosuccinimide (NBS) under specific conditions (0.95 equivalents in a CH₂Cl₂/DMF solvent mixture at -78 °C) preferentially yields the tribrominated derivative, 4,5,6-tribromo-1,3-bis(dimethylamino)-2-azapentalene. acs.org Conversely, selective monobromination at the 4-position can be accomplished with high yield by reacting the parent compound with bromine (Br₂) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C. acs.org This selective monobromination also produces a small amount of the dibrominated derivative as a byproduct. acs.org
| Halogenating Agent | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 0.95 equiv, CH₂Cl₂/DMF, -78 °C, 2 h | 4,5,6-Tribromo-1,3-bis(dimethylamino)-2-azapentalene | 30% | acs.org |
| Bromine (Br₂) | CH₂Cl₂, -78 °C | 4-Bromo-1,3-bis(dimethylamino)-2-azapentalene | 88% | acs.org |
Cross-Coupling Methodologies
The halogenated derivatives of 2-azapentalene are valuable substrates for transition-metal-catalyzed cross-coupling reactions, enabling the integration of the azapentalene core into larger π-conjugated systems. scribd.comacs.org Both Suzuki and Sonogashira coupling reactions have been successfully applied.
In Suzuki coupling reactions, both the tribrominated and monobrominated azapentalenes react with phenylboronic acid in the presence of a palladium catalyst. chemrxiv.org The reaction with the tribromo-scaffold yields the triphenyl-substituted azapentalene, although in a modest yield. chemrxiv.org The monophenyl derivative can also be synthesized from the monobromo-precursor, but its isolation has proven difficult due to product instability. chemrxiv.org
The Sonogashira coupling of the 4,5,6-tribromo derivative has been explored with terminal alkynes. While reactions with phenylacetylene (B144264) were unsuccessful, coupling with the bulkier triisopropylsilyl (TIPS)-acetylene under palladium catalysis successfully yielded stable mono- and di-alkynylated products. chemrxiv.org The tri-alkynylated product was not observed under these conditions. chemrxiv.org
| Coupling Type | Azapentalene Substrate | Coupling Partner | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki | 4,5,6-Tribromo-1,3-bis(dimethylamino)-2-azapentalene | Phenylboronic acid | 4,5,6-Triphenyl-1,3-bis(dimethylamino)-2-azapentalene | 13% | chemrxiv.org |
| Sonogashira | 4,5,6-Tribromo-1,3-bis(dimethylamino)-2-azapentalene | TIPS-acetylene | Mono- and di-alkynyl substituted derivatives | Low to moderate | chemrxiv.org |
Condensation Reactions with Carbonyl Compounds
The reaction of 2-Azapentalene, 1,3-bis(dimethylamino)- with derivatives of carbonyl compounds is exemplified by the Vilsmeier-Haack formylation. scribd.comacs.org This reaction introduces a formyl (aldehyde) group onto the electron-rich carbocyclic ring of the azapentalene. Using a modified Vilsmeier-Haack procedure, the formyl azapentalene derivative can be obtained as a stable solid in excellent yield (95%). acs.org This high-yielding transformation underscores the reactivity of the azapentalene core toward electrophilic substitution and provides a key intermediate for further functionalization. ijpcbs.comorganic-chemistry.org
Synthesis of Substituted 2-Azapentalene, 1,3-bis(dimethylamino)- Analogues
Incorporation of Bulky Substituents (e.g., tert-Butyl)
The synthesis of analogues of 2-Azapentalene, 1,3-bis(dimethylamino)- bearing bulky alkyl substituents such as tert-butyl groups on the azapentalene core is not extensively detailed in the reviewed scientific literature. While the incorporation of bulky aryl and silyl (B83357) groups has been achieved via cross-coupling, direct alkylation or synthesis of analogues with substituents like tert-butyl has not been reported.
Integration of Silicon-Containing Groups (e.g., Trimethylsilyl)
Silicon-containing groups can be successfully introduced onto the 2-azapentalene scaffold using Sonogashira cross-coupling chemistry. chemrxiv.org As detailed in section 2.2.5, the reaction of 4,5,6-tribromo-1,3-bis(dimethylamino)-2-azapentalene with triisopropylsilyl (TIPS)-acetylene yields stable mono- and disubstituted derivatives where the bulky silyl group is part of an ethynyl (B1212043) substituent. chemrxiv.org This methodology provides a direct route to integrating silicon-containing moieties, which can enhance solubility and influence the electronic properties of the molecule.
Preparation of Piperidine-Substituted 2-Azapentalenes
Analogues of 2-Azapentalene, 1,3-bis(dimethylamino)- can be prepared through nucleophilic substitution at the heterocyclic ring. nih.gov The dimethylamino groups at the 1- and 3-positions are susceptible to displacement by other secondary amines. The synthesis of 1,3-bis(piperidino)-2-azapentalene is a well-documented example of this transformation. chemrxiv.orgscribd.com
The original synthesis involved heating the parent compound in piperidine at 110 °C. scribd.comacs.org More recent modifications to this procedure have improved the ease of purification by using toluene (B28343) as a solvent with an excess of piperidine, which allows for the isolation of the desired 1,3-bis(piperidino)-2-azapentalene in a moderate yield. chemrxiv.orgnih.gov This substitution demonstrates the reactivity of the heterocyclic portion of the molecule and provides a method for altering the peripheral substituents that stabilize the core structure. nih.gov
Table of Compounds
| Compound Name |
|---|
| 2-Azapentalene, 1,3-bis(dimethylamino)- |
| 4,5,6-Tribromo-1,3-bis(dimethylamino)-2-azapentalene |
| 4-Bromo-1,3-bis(dimethylamino)-2-azapentalene |
| 4,5,6-Triphenyl-1,3-bis(dimethylamino)-2-azapentalene |
| 1,3-bis(piperidino)-2-azapentalene |
| N-Bromosuccinimide (NBS) |
| Phenylboronic acid |
| Triisopropylsilyl (TIPS)-acetylene |
Electronic Structure and Aromaticity in 2 Azapentalene, 1,3 Bis Dimethylamino
Theoretical and Computational Approaches to Electronic Structure
Computational chemistry provides critical insights into the molecular orbitals and electronic transitions that define the character of 2-Azapentalene, 1,3-bis(dimethylamino)-. Methodologies such as Density Functional Theory (DFT) and semi-empirical calculations have been instrumental in understanding the stabilizing effects of the dimethylamino substituents.
DFT calculations have been a primary tool for investigating the electronic landscape of 1,3-bis(dimethylamino)-2-azapentalene. nih.govacs.org Studies utilizing the B3LYP functional with the 6-311+G(d,p) basis set have shown that the electron-donating dimethylamino groups significantly alter the electronic structure compared to the parent pentalene (B1231599) and 2-azapentalene systems. nih.govacs.org
A key finding is the nature of the Highest Occupied Molecular Orbital (HOMO), which exhibits a cyclopentadienyl (B1206354) anion-type character. nih.govacs.org This distribution of electron density contributes to the compound's enhanced stability. nih.govacs.org The influence of the substituents leads to a different electron distribution, resulting in a calculated S0 → S1 transition energy of 2.46 eV, which is considerably larger than that of pentalene (1.62 eV) and 2-azapentalene (1.77 eV). nih.govacs.org This calculated value aligns well with the experimentally observed optical HOMO-LUMO gap of 2.48 eV (from the 499 nm absorption maximum in CH2Cl2). nih.govacs.org Furthermore, DFT calculations using the M11L functional have been shown to provide a close fit for the compound's 1H NMR spectrum. nih.govacs.org
| Compound | Calculated S0 → S1 Transition Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|
| Pentalene | 1.62 | - |
| 2-Azapentalene | 1.77 | - |
| 1,3-bis(dimethylamino)-2-azapentalene | 2.46 | 3.31 |
Semi-empirical methods, specifically Modified Neglect of Diatomic Overlap (MNDO), have been employed to complement experimental data from He(I) photoelectron spectroscopy. researchgate.nettu-darmstadt.de These calculations were crucial for assigning the first four ionization energies (ranging from 6.4–9.3 eV) to ionizations from π molecular orbitals. researchgate.nettu-darmstadt.de The comparison between experimental data and MNDO results suggests that the first two ionization bands arise from π MOs that are primarily localized on the pentalene moiety. researchgate.nettu-darmstadt.de MNDO calculations also support the interpretation of shifts in photoelectron spectra upon substitution, for instance, with a formyl (CHO) group. tu-darmstadt.de
Aromaticity and Antiaromaticity Assessment of the π-System
While the parent pentalene is a classic example of an antiaromatic 8π-electron system, the substitution with 1,3-bis(dimethylamino) groups fundamentally alters this character. nih.gov Various computational indices have been used to quantify the aromaticity of the individual rings within the molecule, revealing a system with divided characteristics. nih.govchemrxiv.org
NICS analysis is a magnetic criterion for aromaticity. NICS-XY scans performed on 1,3-bis(dimethylamino)-2-azapentalene reveal a fascinating dichotomy within the molecule. nih.govchemrxiv.org In stark contrast to the strong global antiaromatic character of pentalene and 2-azapentalene, the five-membered carbocyclic ring in the substituted system is found to be weakly aromatic. nih.govchemrxiv.org Conversely, the five-membered heterocyclic ring exhibits a weak antiaromatic character. nih.govchemrxiv.org This demonstrates how the electron-donating substituents effectively redistribute the π-electrons, creating localized regions of opposing aromatic character.
| Ring/Perimeter | Aromaticity Index | Value | Characterization |
|---|---|---|---|
| Carbocyclic Ring | NICS-XY | - | Weakly Aromatic |
| Heterocyclic Ring | NICS-XY | - | Weakly Antiaromatic |
| Carbocyclic Ring | HOMA | 0.837 | Locally Aromatic |
| Heterocyclic Ring | HOMA | 0.634 | Less Aromatic |
| π-Electron Perimeter | HOMA | 0.736 | Stable |
Comparative Aromaticity Profiles with Parent Pentalene and 2-Azapentalene
The electronic nature of 2-azapentalene, 1,3-bis(dimethylamino)- stands in stark contrast to its parent compounds, pentalene and 2-azapentalene. acs.orgnih.gov Both pentalene and unsubstituted 2-azapentalene possess a strong global antiaromatic character due to their 8π-electron perimeter. acs.orgnih.gov However, the introduction of two electron-donating dimethylamino groups at the 1 and 3 positions significantly alters the electronic landscape and stabilizes the otherwise unstable 8π-electron framework. acs.orgnih.govresearchgate.net
Computational analyses, such as Nucleus-Independent Chemical Shift (NICS) XY scans, reveal that in 1,3-bis(dimethylamino)-2-azapentalene, the antiaromaticity is modulated. acs.orgnih.gov Specifically, the five-membered carbocyclic ring exhibits weak aromatic character, while the five-membered heterocyclic ring shows a weak antiaromatic character. acs.orgnih.gov This assessment is further supported by Anisotropy of the Induced Current Density (ACID) plots. acs.orgnih.gov
Comparative HOMA Aromaticity Indices
| Compound | Ring/Perimeter | HOMA Value | Character |
|---|---|---|---|
| 2-Azapentalene, 1,3-bis(dimethylamino)- | Carbocyclic Ring | 0.837 acs.orgnih.gov | Aromatic |
| Heterocyclic Ring | 0.634 acs.orgnih.gov | Less Aromatic | |
| π-Electron Perimeter | 0.736 acs.orgnih.gov | Overall Stable | |
| Pentalene | π-Electron Perimeter | -0.346 acs.orgnih.gov | Antiaromatic |
Orbital Interactions and Electronic Configuration
Calculated and Optical HOMO-LUMO Energy Gaps
The electronic stabilization provided by the dimethylamino groups is reflected in a larger HOMO-LUMO energy gap compared to the parent compounds. acs.orgnih.gov The calculated S₀ → S₁ transition energy for 1,3-bis(dimethylamino)-2-azapentalene is 2.46 eV (calculated in a CH₂Cl₂ solvent model). acs.orgnih.gov This is substantially higher than the calculated gaps for pentalene (1.62 eV) and 2-azapentalene (1.77 eV). acs.orgnih.gov
Experimentally, the optical HOMO-LUMO gap, determined from UV-vis spectroscopy, aligns well with theoretical calculations. acs.orgnih.gov The absorption spectrum of 1,3-bis(dimethylamino)-2-azapentalene in dichloromethane (B109758) (CH₂Cl₂) shows a maximum at 499 nm, which corresponds to an optical HOMO-LUMO gap of 2.48 eV. acs.orgnih.gov This absorption is assigned to the HOMO → LUMO transition. acs.orgnih.gov
Calculated and Optical HOMO-LUMO Energy Gaps (eV)
| Compound | Calculated Gap (eV) | Optical Gap (eV) |
|---|---|---|
| 2-Azapentalene, 1,3-bis(dimethylamino)- | 2.46 acs.orgnih.gov | 2.48 acs.orgnih.gov |
| 2-Azapentalene | 1.77 acs.orgnih.gov | N/A (Unstable) |
| Pentalene | 1.62 acs.orgnih.gov | N/A (Unstable) |
Influence of Electron-Donating Dimethylamino Groups on π-System Stabilization
The electron-donating N(CH₃)₂ groups are pivotal in stabilizing the 8π-electron framework of the azapentalene core, which would otherwise be antiaromatic and unstable. acs.orgnih.govresearchgate.net This stabilization strategy has proven effective for both azapentalenes and the parent pentalene system. acs.orgnih.gov The donation of electrons from the nitrogen atoms of the dimethylamino groups into the pentalene system results in a charge-delocalized structure. acs.org X-ray crystallography shows equal bond lengths around the heterocyclic nitrogen, supporting the presence of a charge-delocalized azacyanine unit. acs.orgchemrxiv.org Concurrently, the carbocyclic ring exhibits considerable bond-length equalization, which points toward an aromatic, cyclopentadienyl-like character. chemrxiv.org This effective delocalization diminishes the antiaromaticity of the core structure, leading to a stable, isolable compound. researchgate.net
Electron Density Distribution and its Correlation with Reactivity
The powerful electron-donating effect of the dimethylamino groups creates a polarized electron density distribution within the 1,3-bis(dimethylamino)-2-azapentalene molecule, which directly governs its chemical reactivity. acs.orgnih.gov As a result of this electron donation, the carbocyclic ring becomes relatively electron-rich, while the heterocyclic ring becomes relatively electron-poor. acs.orgscribd.com
This electronic arrangement dictates a dualistic reactivity profile. acs.orgnih.gov The electron-rich carbocyclic region is susceptible to attack by electrophiles. acs.orgnih.gov Conversely, the electron-poor heterocyclic region is the expected site of reactivity for nucleophiles. acs.orgnih.gov This has been demonstrated experimentally through reactions such as nucleophilic substitution at the heterocyclic ring to exchange the dimethylamino groups. acs.orgnih.gov
Photoelectron Spectroscopic Investigations of Electronic States
The electronic structure of 1,3-bis(dimethylamino)-2-azapentalene and related derivatives has been investigated using He(I) photoelectron (PE) spectroscopy. tu-darmstadt.de These studies provide direct insight into the energies of the molecular orbitals. tu-darmstadt.de For a series of 2-azapentalenes substituted at the 1 and 3 positions with electron-releasing groups, including dimethylamino groups, the first four ionization energies were found to be in the range of 6.4–9.3 eV. tu-darmstadt.de These ionizations are attributed to the removal of electrons from π molecular orbitals. tu-darmstadt.de
This assignment is supported by MNDO calculations and by comparison with the PE data of the related compound 1,3-bis(dimethylamino)pentalene. tu-darmstadt.de The analysis suggests that the first two ionization bands in the PE spectrum correspond to ionizations from π molecular orbitals that are primarily localized on the pentalene moiety of the molecule. tu-darmstadt.de This provides experimental validation of the significant role the core ring system plays in the frontier electronic structure. tu-darmstadt.de
Reactivity Mechanisms and Stereoelectronic Control in 2 Azapentalene, 1,3 Bis Dimethylamino
Differential Reactivity Towards Electrophiles and Nucleophilesscribd.comresearchgate.net
The presence of electron-donating N(CH₃)₂ groups leads to a significant polarization of the π-system in 1,3-bis(dimethylamino)-2-azapentalene. acs.org This results in a relatively electron-rich carbocyclic ring and a comparatively electron-poor heterocyclic ring, which in turn governs the regioselectivity of electrophilic and nucleophilic attacks. acs.orgnih.gov
The carbocyclic five-membered ring of 1,3-bis(dimethylamino)-2-azapentalene exhibits aromatic character and is electron-rich, making it susceptible to electrophilic substitution. acs.orgchemrxiv.org This reactivity has been exploited to introduce various functional groups onto the carbocyclic portion of the molecule. acs.org Reactions such as formylation, azo-coupling, and halogenation proceed selectively at this ring. acs.orgnih.gov The cyclopentadienyl (B1206354) anion-type contribution to the highest occupied molecular orbital (HOMO) of the molecule further enhances its reactivity towards electrophiles at this site. acs.orgchemrxiv.org
Conversely, the heterocyclic ring is rendered electron-deficient due to the electron-donating effect of the dimethylamino groups, making it a target for nucleophilic attack. acs.orgnih.gov This has been demonstrated by the successful nucleophilic substitution of the dimethylamino groups with other amines, such as piperidine (B6355638). acs.orgnih.gov The reaction typically requires heating and results in the exchange of one or both dimethylamino groups, providing a pathway to modify the substitution pattern at the heterocyclic ring. acs.org
Mechanistic Studies of Specific Transformations
Detailed mechanistic studies have provided insights into several key reactions of 1,3-bis(dimethylamino)-2-azapentalene, including formylation, amine substitution, halogenation, and cross-coupling reactions. acs.orgchemrxiv.org
The formylation of 1,3-bis(dimethylamino)-2-azapentalene can be achieved using a modified Vilsmeier-Haack reaction, which proceeds in excellent yield. chemrxiv.org The original synthesis involved a pre-formed Vilsmeier complex from phosgene (B1210022) and DMF. acs.orgnih.gov This electrophilic substitution occurs at the carbocyclic ring. acs.org
The amine substitution at the heterocyclic ring involves a nucleophilic substitution mechanism. acs.org For instance, heating the parent compound in piperidine leads to the formation of 1,3-bispiperidino-2-azapentalene. acs.orgnih.gov The reaction can be influenced by the nature of the incoming amine, with aniline-type amines leading to a mixture of mono- and di-substituted products. chemrxiv.org
The halogenation of the carbocyclic ring provides a gateway for further functionalization through cross-coupling reactions. acs.orgnih.gov Early attempts at bromination with Br₂ resulted in a mixture of mono-, di-, and tribrominated products. acs.orgnih.gov However, selective monobromination can be achieved in high yield by carefully controlling the reaction conditions, such as using Br₂ in CH₂Cl₂ at -78 °C. acs.orgnih.gov The use of N-bromosuccinimide (NBS) can lead to tribrominated compounds. acs.orgnih.gov
These halogenated derivatives are valuable precursors for transition-metal-catalyzed cross-coupling reactions. acs.org Both monobrominated and tribrominated azapentalenes have been shown to be reactive in Suzuki and Sonogashira cross-coupling reactions, allowing for the introduction of aryl and alkynyl groups. scribd.comnih.gov This enables the integration of the azapentalene core into larger π-conjugated systems. acs.orgnih.gov
Basicity and Protonation Behavior of 2-Azapentalene, 1,3-bis(dimethylamino)-acs.org
1,3-bis(dimethylamino)-2-azapentalene can be protonated by the addition of acids like HCl and acetic acid. acs.orgchemrxiv.org This protonation results in the formation of a water-soluble salt, which is a practically important feature that aids in the purification of the compound and its derivatives. acs.orgnih.gov The protonation is accompanied by a noticeable change in the UV-vis spectrum, with the appearance of a new absorption band at 465 nm. acs.orgchemrxiv.org
Interactive Data Tables
| Reaction Type | Reagent Type | Site of Attack | Example Reaction |
|---|---|---|---|
| Electrophilic Substitution | Electrophile | Carbocyclic Ring | Vilsmeier-Haack Formylation |
| Nucleophilic Substitution | Nucleophile | Heterocyclic Ring | Amine Exchange with Piperidine |
| Reagent | Conditions | Major Product(s) | Yield |
|---|---|---|---|
| Br₂ | CH₂Cl₂, -78 °C | Monobrominated derivative | 88% |
| NBS (0.95 equiv) | CH₂Cl₂/DMF, -78 °C, 2 h | Tribrominated derivative | 30% |
Advanced Computational Studies and Theoretical Design for 2 Azapentalene, 1,3 Bis Dimethylamino
Predictive Modeling of Electronic and Optical Properties
Computational models have provided significant insights into the electronic structure and optical behavior of 2-Azapentalene, 1,3-bis(dimethylamino)-. The presence of electron-donating dimethylamino groups plays a crucial role in stabilizing the 8π-electron framework, which would otherwise be antiaromatic. nih.gov
Theoretical calculations, such as those using density functional theory (DFT), have been employed to predict its electronic transitions. nih.govacs.org For instance, the calculated S0 → S1 transition energy for 1,3-bis(dimethylamino)-2-azapentalene is significantly larger than that of the parent pentalene (B1231599) and 2-azapentalene, highlighting the stabilizing effect of the dimethylamino substituents. nih.govacs.org The optical HOMO-LUMO gap, a key parameter in optoelectronic applications, has been calculated to be in good agreement with experimental values derived from UV-vis spectroscopy. nih.govchemrxiv.org
Time-dependent density functional theory (TD-DFT) calculations have been used to assign the absorption bands observed in the experimental UV-vis spectrum. nih.govacs.org These calculations have successfully attributed the different absorption maxima to specific electronic transitions, such as HOMO → LUMO, HOMO–1 → LUMO, and HOMO–2 → LUMO. nih.govacs.org The solvent's effect on the absorption spectrum of 1,3-bis(dimethylamino)-2-azapentalene has been found to be minimal, a feature that has also been corroborated by computational models. nih.govacs.org
Table 1: Calculated Electronic and Optical Properties of 2-Azapentalene, 1,3-bis(dimethylamino)- and Related Compounds
| Compound | Calculated S0 → S1 Transition Energy (eV) | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|
| Pentalene | 1.62 | 1.62 |
| 2-Azapentalene | 1.77 | 1.77 |
| 2-Azapentalene, 1,3-bis(dimethylamino)- | 2.46 | 2.46 |
Data sourced from computational studies using B3LYP/6-311+G(d,p) in a CH2Cl2 solvent model. nih.govacs.orgchemrxiv.org
Simulation of Reaction Energetics and Pathways
Computational chemistry has been pivotal in understanding the reactivity of 2-Azapentalene, 1,3-bis(dimethylamino)-. The distribution of electron density, heavily influenced by the dimethylamino groups, dictates its chemical behavior. nih.govchemrxiv.org Theoretical models predict that the carbocyclic region of the molecule is more susceptible to electrophilic attack, while the heterocyclic ring is the preferred site for nucleophilic reactions. nih.govacs.orgchemrxiv.org
This predicted reactivity has been experimentally verified. For example, the dimethylamino groups can be exchanged via nucleophilic substitution by heating the compound in the presence of other amines, such as piperidine (B6355638). nih.govacs.org Computational studies help to rationalize these observed reaction pathways by mapping out the electron density and predicting the most energetically favorable sites for reaction.
Furthermore, computational tools like the harmonic oscillator model of aromaticity (HOMA), anisotropy of the induced current density (ACID), and nucleus-independent chemical shift (NICS) have been used to quantify the aromatic character of the molecule. nih.govacs.org These calculations reveal a more preserved local aromaticity in the carbocyclic ring compared to the heterocyclic ring, further explaining the differential reactivity of the two rings. nih.govacs.org
Rational Design of Novel 2-Azapentalene, 1,3-bis(dimethylamino)- Derivatives
The insights gained from computational studies have paved the way for the rational design of novel derivatives of 2-Azapentalene, 1,3-bis(dimethylamino)-. By understanding the structure-property relationships, researchers can strategically modify the parent molecule to fine-tune its properties for specific applications, such as in organic light-emitting diodes (OLEDs). nih.govscribd.com
For instance, the substitution of the dimethylamino groups with other amines, like piperidine or indoline (B122111), has been explored both computationally and experimentally. nih.govacs.org These modifications can significantly impact the electronic and optical properties of the molecule. The introduction of an indoline substituent, for example, considerably alters the UV-vis absorption spectrum. nih.govacs.org
Computational modeling can pre-screen potential derivatives and predict their properties before their synthesis, saving time and resources. This predictive power allows for the targeted design of molecules with desired characteristics, such as specific absorption and emission wavelengths or enhanced stability. The expansion of the synthetic scope to include reactions like azo-coupling, selective halogenations, and cross-coupling reactions further broadens the range of accessible derivatives, all of which can be guided by theoretical predictions. nih.govacs.org
Applications and Emerging Potential of 2 Azapentalene, 1,3 Bis Dimethylamino in Materials Science and Catalysis
Applications in Organic Electronics and Optoelectronic Devices
Initially considered of niche academic interest, 1,3-bis(dimethylamino)-2-azapentalene and related structures are now being investigated for their potential in the development of next-generation organic light-emitting diodes (OLEDs). nih.gov The stability of this 8π-electron framework is significantly enhanced by the presence of electron-donating dimethylamino groups, which also modulate its electronic properties in ways that are highly desirable for optoelectronic applications. chemrxiv.orgacs.org
1,3-bis(dimethylamino)-2-azapentalene exhibits notable chromophore properties, absorbing light in the visible and ultraviolet regions of the electromagnetic spectrum. Its UV-vis absorption spectrum is characterized by distinct maxima that are not substantially affected by the polarity of the solvent used. acs.org Experimental and computational studies have provided detailed insights into its electronic transitions. nih.govacs.org
The absorption maxima in various solvents are consistently observed around 300 nm, 375 nm, and 500 nm. acs.org These absorptions have been assigned to specific electronic transitions through time-dependent density functional theory (TD-DFT) calculations. The primary transitions correspond to the HOMO-2 → LUMO, HOMO-1 → LUMO, and the HOMO → LUMO transitions. chemrxiv.orgacs.org The absorption maximum at approximately 499 nm in dichloromethane (B109758) (CH₂Cl₂) corresponds to an optical HOMO-LUMO gap of about 2.48 eV, which shows good agreement with the computationally calculated energy difference of 2.46 eV. chemrxiv.orgacs.org
| Property | Value | Method | Reference |
|---|---|---|---|
| Absorption Maxima (λmax) | ~300, 375, 500 nm | UV-vis Spectroscopy | acs.org |
| Optical HOMO-LUMO Gap | 2.48 eV (in CH₂Cl₂) | UV-vis Spectroscopy | chemrxiv.orgacs.org |
| Calculated S₀ → S₁ Transition Energy | 2.46 eV | B3LYP/6-311+G(d,p) | nih.govacs.org |
| HOMO → LUMO Transition | f = 0.0049 | TD-DFT Calculation | acs.org |
| HOMO-1 → LUMO Transition | f = 0.2491 | TD-DFT Calculation | acs.org |
| HOMO-2 → LUMO Transition | f = 0.5756 | TD-DFT Calculation | acs.org |
One of the most exciting prospects for 1,3-bis(dimethylamino)-2-azapentalene is its potential to exhibit an inverted singlet-triplet energy gap (ΔEST). nih.gov In most organic molecules, the lowest excited triplet state (T₁) is lower in energy than the lowest excited singlet state (S₁), a principle known as Hund's rule. This limits the internal quantum efficiency of conventional fluorescent OLEDs to 25%, as 75% of excitons are formed in non-emissive triplet states. Molecules with an inverted gap (where S₁ is lower than T₁) could violate this rule, enabling highly efficient fluorescence and potentially revolutionizing OLED technology. researchgate.net
Recent computational studies have identified azapentalenes as promising candidates for materials that exhibit singlet-triplet inversion. nih.gov This property is thought to arise from the unique electronic structure of the non-alternant hydrocarbon core. While experimental confirmation for 1,3-bis(dimethylamino)-2-azapentalene specifically is still a subject of ongoing research, its structural features make it a key compound in the rational design of new emitters for next-generation OLEDs. nih.govresearchgate.net
Role as a Building Block in Complex Organic Synthesis
The utility of 1,3-bis(dimethylamino)-2-azapentalene extends to its role as a versatile building block for constructing larger, more complex π-conjugated systems. acs.org The electron distribution, influenced by the dimethylamino groups, creates distinct regions of reactivity. The carbocyclic part of the molecule is susceptible to attack by electrophiles, while the heterocyclic ring is reactive towards nucleophiles. nih.gov
This predictable reactivity has been exploited in a variety of synthetic transformations, expanding its utility beyond the initial work by Hafner. nih.govacs.org Key reactions include:
Formylation : The compound readily undergoes Vilsmeier-Haack formylation to produce formyl azapentalene in excellent yield (95%), providing a handle for further functionalization. nih.gov
Amine Substitution : The dimethylamino groups can be displaced by other nucleophilic amines, such as piperidine (B6355638), allowing for the synthesis of new derivatives. nih.gov
Halogenation : Selective halogenation of the carbocyclic ring has been achieved. For instance, reaction with Br₂ can yield a monobrominated product in high yield (88%), while other conditions can lead to tribrominated derivatives. acs.org
Cross-Coupling Reactions : The halogenated derivatives serve as excellent precursors for transition-metal-catalyzed cross-coupling reactions. Both monobrominated and tribrominated scaffolds have been shown to react in Suzuki couplings with phenylboronic acid, enabling the integration of the azapentalene core into extended π-systems. nih.gov
Azo-Coupling : The scope of reactions has also been expanded to include azo-coupling, further demonstrating its versatility. chemrxiv.org
These transformations highlight the compound's potential for creating novel materials with tailored electronic and optical properties for various applications. acs.org
Potential as a Ligand in Coordination Chemistry
While the application of 1,3-bis(dimethylamino)-2-azapentalene in organic electronics and synthesis is an active area of research, its potential in coordination chemistry is an emerging field with less exploration. The presence of multiple nitrogen atoms within its structure suggests its capability to act as a ligand, coordinating to metal centers.
The 2-azapentalene core contains a central nitrogen atom within the heterocyclic ring and two exocyclic nitrogen atoms of the dimethylamino groups. These nitrogen atoms possess lone pairs of electrons that could potentially coordinate with various transition metals. The charge-delocalized azacyanine unit within the heterocyclic portion of the molecule could influence the nature and strength of such metal-ligand interactions. chemrxiv.orgacs.org The specific modes of binding (e.g., monodentate, bidentate) and the electronic effects of the ligand on a coordinated metal center are subjects for future investigation.
The development of novel ligands is crucial for advancing the field of homogeneous catalysis. If 1,3-bis(dimethylamino)-2-azapentalene can effectively coordinate to transition metals, the resulting metal complexes could exhibit unique catalytic activities. The electronic properties of the azapentalene ligand, which can be tuned through substitution on the carbocyclic ring, could be used to modulate the reactivity of the metal center in catalytic processes. However, to date, the literature primarily focuses on the organic chemistry and optoelectronic properties of this compound, and its application in catalytic processes remains a prospective but currently undeveloped area of research. nih.govacs.org
Exploration in Photocatalysis
The investigation into the photocatalytic applications of 2-Azapentalene, 1,3-bis(dimethylamino)- is a nascent field, with current research primarily centered on its synthesis and fundamental optoelectronic properties. scribd.comnih.gov While direct, detailed studies demonstrating its efficacy as a photocatalyst are not yet prevalent in the scientific literature, its electronic and photophysical characteristics suggest a promising potential that warrants future exploration.
Recent comprehensive studies have successfully revisited and optimized the synthesis of 2-Azapentalene, 1,3-bis(dimethylamino)-, providing a stable platform for further investigation into its properties. scribd.comnih.gov These studies have delved into its structure, reactivity, and optoelectronic behavior, which are foundational to understanding its potential in photocatalysis. scribd.com The compound's stability, conferred by the electron-donating dimethylamino groups, is a crucial attribute for a potential photocatalyst, as catalyst degradation is a common challenge in the field. scribd.com
The electronic properties of 2-Azapentalene, 1,3-bis(dimethylamino)- have been characterized through both experimental techniques, such as UV-vis spectroscopy, and computational methods. scribd.com These analyses have revealed key data points, including the compound's absorption maxima and its HOMO-LUMO gap, which are critical parameters in determining a molecule's ability to absorb light and participate in photoinduced electron transfer processes—the cornerstone of photocatalysis. scribd.com
The absorption spectrum of 2-Azapentalene, 1,3-bis(dimethylamino)- shows maxima at approximately 300 nm, 375 nm, and 500 nm in various solvents. scribd.com The presence of absorption bands extending into the visible light region is particularly significant for photocatalysis, as it opens up the possibility of harnessing energy from the solar spectrum. The optical HOMO-LUMO gap has been determined to be around 2.48 eV. scribd.com This value provides an indication of the energy required to excite the molecule, and subsequently, the potential energy it can provide for driving chemical reactions.
While the current body of research has been largely focused on the potential of azapentalene derivatives in the context of organic light-emitting diodes (OLEDs), the reported photophysical data provides a strong theoretical basis for its exploration in photocatalysis. scribd.comresearchgate.net Future research endeavors are anticipated to expand upon this foundational knowledge and investigate the incorporation of this and similar azapentalene frameworks into photoresponsive structures. nih.gov
The following table summarizes the key optoelectronic properties of 2-Azapentalene, 1,3-bis(dimethylamino)- that are pertinent to its potential application in photocatalysis, as reported in the literature.
| Property | Value | Solvent | Reference |
| Absorption Maxima (λmax) | ~300 nm, ~375 nm, ~500 nm | Dichloromethane | scribd.com |
| Optical HOMO-LUMO Gap | 2.48 eV | Dichloromethane | scribd.com |
This table presents a summary of the experimentally determined optoelectronic properties of 2-Azapentalene, 1,3-bis(dimethylamino)-.
At present, there are no detailed research findings or data tables available in the peer-reviewed literature that specifically document the performance of 2-Azapentalene, 1,3-bis(dimethylamino)- in photocatalytic reactions. The information presented here is based on its characterized optoelectronic properties, which suggest its potential as a photocatalyst. Further experimental validation is required to ascertain its catalytic activity, quantum efficiency, and stability in specific photocatalytic transformations.
Future Research Directions and Unexplored Aspects of 2 Azapentalene, 1,3 Bis Dimethylamino
Expansion of Synthetic Scope and Methodological Advancements
While recent studies have successfully expanded the synthetic utility of 2-Azapentalene, 1,3-bis(dimethylamino)-, there remains significant potential for further methodological advancements. The existing scope of reactions, which includes formylation, amine substitution, azo-coupling, selective halogenations, and some cross-coupling reactions, provides a solid foundation for more complex molecular architectures. acs.orgresearchgate.net
Future research should focus on:
Broadening Cross-Coupling Reactions: While some cross-coupling reactions have been explored, a systematic investigation into a wider range of coupling partners and catalytic systems is warranted. chemrxiv.org This could include Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions to introduce a variety of functional groups and extend the π-conjugated system.
Post-Synthetic Modification of Derivatives: Developing a wider array of post-synthetic modification strategies for the derivatives of 2-Azapentalene, 1,3-bis(dimethylamino)- will be crucial. For instance, the formyl derivative could serve as a versatile handle for subsequent transformations. acs.org
Synthesis of Novel Analogs: The synthesis of new analogs with different electron-donating or electron-withdrawing groups at the 1 and 3 positions could be explored to tune the electronic and optical properties of the core scaffold. Investigating the impact of replacing the dimethylamino groups with other substituents, such as piperidine (B6355638), has already shown promise. acs.orgnih.gov
A summary of key reactions and their potential for expansion is presented in the table below.
| Reaction Type | Reported Examples | Future Directions |
| Formylation | Vilsmeier-Haack formylation | Utilization of the formyl group for further derivatization (e.g., Wittig reactions, condensation reactions). |
| Amine Substitution | Substitution with piperidine | Exploration of a wider range of secondary amines to modulate solubility and solid-state packing. |
| Halogenation | Mono-, di-, and tribromination | Development of selective chlorination, iodination, and fluorination methods. |
| Azo-Coupling | Reaction with diazonium salts | Synthesis of a broader library of azo dyes for potential applications in sensing and molecular switches. |
| Cross-Coupling | Limited examples of Sonogashira coupling | Systematic study of various cross-coupling reactions to attach aryl, heteroaryl, and other functional groups. |
Deeper Mechanistic Understanding of Reactivity and Selectivity
The reactivity of 2-Azapentalene, 1,3-bis(dimethylamino)- is dictated by the electron density distribution, with the carbocyclic region being susceptible to electrophilic attack and the heterocyclic region to nucleophilic attack. acs.orgnih.gov A more profound mechanistic understanding of its reactivity and selectivity is essential for designing more complex and controlled synthetic transformations.
Future research directions include:
Kinetic and Thermodynamic Studies: Detailed kinetic and thermodynamic studies of key reactions, such as halogenation and formylation, would provide valuable insights into the reaction mechanisms and the factors governing regioselectivity.
Computational Modeling of Reaction Pathways: Advanced computational modeling can be employed to map out the potential energy surfaces of various reactions, identify transition states, and predict the most favorable reaction pathways. This can help in understanding the observed selectivity and in predicting the outcome of new reactions.
Isotope Labeling Studies: Isotope labeling experiments can be used to trace the movement of atoms during a reaction, providing definitive evidence for proposed mechanisms.
Development of Novel Functional Materials Based on the 2-Azapentalene, 1,3-bis(dimethylamino)- Scaffold
The unique electronic and optical properties of 2-Azapentalene, 1,3-bis(dimethylamino)- make it a promising building block for novel functional materials. researchgate.net Its potential application in organic light-emitting diodes (OLEDs) has been a primary driver of recent research. scribd.comacs.orgfigshare.com
Future research in this area should focus on:
π-Extended Frameworks: Incorporating the 2-Azapentalene, 1,3-bis(dimethylamino)- core into larger, π-extended frameworks is a key objective. chemrxiv.org This could lead to materials with tailored absorption and emission properties for applications in organic electronics.
Photoresponsive Structures: The development of photoresponsive materials based on this scaffold could be achieved by incorporating photochromic units or by designing molecules that undergo significant electronic or structural changes upon photoexcitation. chemrxiv.org
Conducting Polymers: Polymerization of functionalized 2-Azapentalene, 1,3-bis(dimethylamino)- monomers could lead to novel conducting polymers with interesting electronic and electrochemical properties.
The table below summarizes the key properties and potential applications of materials derived from this scaffold.
| Property | Potential Application | Research Focus |
| Strong visible light absorption | Organic photovoltaics (OPVs) | Broadening the absorption spectrum through molecular design. |
| Luminescence | Organic light-emitting diodes (OLEDs) | Tuning the emission color and improving quantum efficiency. |
| Redox activity | Organic field-effect transistors (OFETs), batteries | Enhancing charge carrier mobility and electrochemical stability. |
Exploration of Intermolecular Interactions and Self-Assembly Properties
The way molecules of 2-Azapentalene, 1,3-bis(dimethylamino)- interact with each other in the solid state will significantly influence the properties of any resulting materials. Understanding and controlling these intermolecular interactions is crucial for the rational design of functional materials.
Future research should investigate:
Crystal Engineering: A systematic study of the crystal packing of a wider range of derivatives can provide insights into the dominant intermolecular interactions and guide the design of specific solid-state architectures. X-ray crystallography will be a key technique in this endeavor. acs.org
Supramolecular Chemistry: The potential for this scaffold to participate in supramolecular self-assembly through hydrogen bonding, π-π stacking, or other non-covalent interactions should be explored. This could lead to the formation of well-ordered nanostructures with interesting properties.
Thin-Film Morphology: For applications in organic electronics, understanding and controlling the morphology of thin films of 2-Azapentalene, 1,3-bis(dimethylamino)- based materials is critical. Techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD) can be used to probe the thin-film structure.
Synergistic Approaches Combining Experimental and Computational Research
The synergy between experimental and computational chemistry has been instrumental in the recent resurgence of interest in 2-Azapentalene, 1,3-bis(dimethylamino)-. acs.orgchemrxiv.org Continuing and strengthening this collaborative approach will be vital for future progress.
Key areas for synergistic research include:
Predictive Modeling: Using computational methods to predict the electronic, optical, and chemical properties of new, yet-to-be-synthesized derivatives can help to prioritize synthetic targets and guide experimental efforts.
Interpretation of Experimental Data: Computational studies can provide a theoretical framework for interpreting experimental results, such as spectroscopic data and reactivity patterns. For example, computed aromaticity indices like NICS and HOMA have been used to understand the stability of the azapentalene π-system. acs.org
Materials Design: A combined experimental and computational approach can be used to design new materials with specific, targeted properties. Computational screening of a large number of virtual compounds can identify promising candidates for experimental synthesis and characterization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-bis(dimethylamino)-2-azapentalene, and what challenges are encountered in achieving high yield and purity?
- Methodological Answer : Synthesis often involves heteroatom-assisted lithiation strategies, as seen in analogous bis(dimethylamino) compounds. For example, lithiation of 1,3-bis(dimethylamino)benzene derivatives with n-BuLi can yield dimeric organolithium aggregates, which require careful control of stoichiometry and temperature to avoid side reactions like stereoselective crystallization or mixed aggregate formation . Purification challenges arise due to the compound’s sensitivity to moisture and air; inert atmosphere techniques (e.g., Schlenk line) and low-temperature crystallization are recommended.
Q. How can the molecular structure and electronic configuration of 1,3-bis(dimethylamino)-2-azapentalene be characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical for resolving the azapentalene core and dimethylamino substituent geometry . Complement with / NMR to confirm proton environments and NMR for nitrogen coordination. Mass spectrometry (e.g., EI-MS) can verify molecular weight, referencing databases like the EPA/NIH Mass Spectral Data Base for fragmentation patterns .
Q. What are the key stability considerations for handling and storing 1,3-bis(dimethylamino)-2-azapentalene in laboratory settings?
- Methodological Answer : The compound’s stability is influenced by its electron-rich azapentalene core. Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to strong acids/bases, as dimethylamino groups may undergo demethylation. Regular monitoring via TLC or HPLC is advised to detect degradation .
Q. How does the bis(dimethylamino) substitution affect the solubility and reactivity of 2-azapentalene derivatives in polar vs. non-polar solvents?
- Methodological Answer : The dimethylamino groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their electron-donating nature. Reactivity studies in THF or toluene show reduced nucleophilicity compared to unsubstituted azapentalenes, as confirmed by kinetic assays. Solvent choice should align with reaction mechanisms (e.g., SN2 vs. radical pathways) .
Advanced Research Questions
Q. What computational methods are recommended to model the electronic transitions and charge distribution in 1,3-bis(dimethylamino)-2-azapentalene, particularly in excited-state reactions?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) accurately predicts HOMO-LUMO gaps and charge-transfer dynamics. Time-Dependent DFT (TD-DFT) can simulate UV-Vis spectra for comparison with experimental data. Validation against crystallographic bond lengths (from SC-XRD) ensures model accuracy .
Q. How does the presence of bis(dimethylamino) groups influence the photophysical properties of 2-azapentalene derivatives?
- Methodological Answer : The dimethylamino substituents act as electron donors, shifting absorption maxima to longer wavelengths (bathochromic shift) and enhancing fluorescence quantum yields. Time-resolved spectroscopy reveals prolonged triplet-state lifetimes, making the compound a candidate for photoinitiators or OLEDs. Compare with non-substituted azapentalenes to isolate substituent effects .
Q. What mechanistic insights explain the formation of mixed lithium aggregates during the synthesis of bis(dimethylamino)-substituted aromatic systems?
- Methodological Answer : Lithiation of 1,3-bis(dimethylamino) precursors can produce ladder-type Li-C frameworks due to steric and electronic factors. Cryogenic X-ray crystallography (≤100 K) reveals dimeric aggregates where Li atoms bridge aromatic carbons. Kinetic studies suggest that aggregation is favored in low-polarity solvents, requiring additives (e.g., TMEDA) to modulate reactivity .
Q. How can contradictions in reported spectroscopic data for 2-azapentalene derivatives be resolved?
- Methodological Answer : Discrepancies in NMR shifts often stem from tautomerism or solvent effects. Use variable-temperature NMR to identify dynamic processes. Cross-validate with high-resolution mass spectrometry (HR-MS) and IR spectroscopy (e.g., C=N stretches at 1600–1650 cm). Collaborative data-sharing platforms (e.g., CCDC) enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
